methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-1-propylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBOMSLGVFGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The construction of the pyrazole ring forms the foundational step in synthesizing methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate. A widely adopted approach involves the cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
Hydrazine-β-Keto Ester Cyclization
Propyl hydrazine reacts with methyl 3-oxobutanoate in ethanol under reflux to form 1-propyl-1H-pyrazole-4-carboxylate. This method, analogous to Knorr pyrazole synthesis, achieves cyclization via nucleophilic attack and dehydration. The ester group at position 4 and propyl group at position 1 are introduced simultaneously, with yields exceeding 85% under optimized conditions.
Alternative Precursors and Solvent Systems
Substituting β-keto esters with α,β-unsaturated ketones (e.g., methyl 3-oxopent-4-enoate) in tetrahydrofuran (THF) with sodium hydride as a base enhances regioselectivity. This method, detailed in CN102911174A, avoids competing side reactions and achieves 91.5% yield for analogous pyrazole carboxylates.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Precursor | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl 3-oxobutanoate | Ethanol | None | Reflux | 85 |
| Methyl 3-oxopent-4-enoate | THF | NaH | 0°C to RT | 91.5 |
Bromination Methodologies for Regioselective Substitution
Introducing the bromine atom at position 3 requires careful control to avoid over-bromination or incorrect regiochemistry. Two predominant methods emerge from the literature: electrophilic bromination using molecular bromine and radical bromination with N-bromosuccinimide (NBS).
Electrophilic Bromination with Br₂ in Acetic Acid
Direct bromination of 1-propyl-1H-pyrazole-4-carboxylate using bromine in acetic acid at 0–5°C achieves selective substitution at position 3. The electron-withdrawing ester group directs electrophilic attack to the meta position, yielding the desired product in 88–92% purity. This method, adapted from CN112079781A, prioritizes cost-effectiveness but requires stringent temperature control to minimize di-bromination.
Radical Bromination with NBS in Acetonitrile
NBS in acetonitrile at 60°C facilitates radical bromination, offering superior regioselectivity for sterically hindered positions. As demonstrated in the synthesis of 7-bromo-3-(4-chlorobenzyl)-3,5-dihydro-4H-pyrazolo[4,3-d]triazin-4-one, this method achieves 92% yield with minimal byproducts. Applied to the target compound, NBS selectively brominates position 3 without affecting the ester or propyl groups.
Table 2: Bromination Efficiency and Selectivity
| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | Acetic acid | 0–5°C | 2 | 88 |
| NBS | Acetonitrile | 60°C | 1 | 92 |
Post-Bromination Modifications and Purification
Esterification and Alkylation Adjustments
If the ester group is introduced post-bromination, methyl 3-bromo-1H-pyrazole-4-carboxylic acid undergoes Fischer esterification with methanol and sulfuric acid. However, this two-step approach is less efficient (combined yield: 78%) compared to direct cyclocondensation.
Comparative Analysis of Synthetic Routes
Single-Pot vs. Multi-Step Synthesis
Single-pot cyclocondensation-bromination sequences reduce processing time but struggle with regiochemical control. Multi-step approaches, while lengthier, offer higher reproducibility and yields. For industrial-scale production, the latter is preferred.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position serves as a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the adjacent carboxylate group.
Example reaction with amines :
Reaction of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate with primary amines (e.g., benzylamine) in DMF at 80°C yields 3-aminopyrazole derivatives.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | 78% | 3-(Benzylamino)-1-propylpyrazole-4-carboxylate |
| Morpholine | THF, 60°C, 6 h | 85% | 3-Morpholino-1-propylpyrazole-4-carboxylate |
Mechanism: The bromine acts as a leaving group, with the carboxylate stabilizing the transition state via resonance .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization.
Base-mediated hydrolysis :
Treatment with aqueous LiOH or NaOH in THF/EtOH at room temperature cleaves the ester :
| Base | Solvent System | Time | Yield | Product |
|---|---|---|---|---|
| LiOH·H₂O | THF/H₂O/EtOH (3:1:1) | 4 h | 92% | 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid |
| NaOH | MeOH/H₂O (1:1) | 3 h | 91% | 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid |
Mechanistic notes :
-
The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
The propyl group enhances solubility in organic solvents, facilitating efficient mixing .
Transition Metal-Catalyzed Cross-Couplings
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O :
| Arylboronic Acid | Catalyst System | Yield | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, 100°C | 82% | 3-Phenyl-1-propylpyrazole-4-carboxylate |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), 90°C | 75% | 3-(4-Methoxyphenyl)-1-propylpyrazole-4-carboxylate |
Key factors :
-
Electron-deficient boronic acids show higher reactivity.
-
The propyl group does not sterically hinder the catalytic cycle.
Reduction of the Ester
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
| Reducing Agent | Conditions | Yield | Product |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux | 68% | 4-(Hydroxymethyl)-3-bromo-1-propylpyrazole |
Halogen Exchange
The bromine can be replaced via Finkelstein reaction with KI in acetone :
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| KI | Acetone, 60°C, 8 h | 55% | 3-Iodo-1-propylpyrazole-4-carboxylate |
Stability and Handling
Scientific Research Applications
Synthesis of Methyl 3-Bromo-1-Propyl-1H-Pyrazole-4-Carboxylate
The compound can be synthesized through several methods involving multi-step organic reactions. One common synthetic route includes:
- Starting Materials : Maleic anhydride, 3-chloro-2-hydrazinopyridine.
- Reactions :
- Hydrolysis and electrophilic addition to form intermediates.
- Bromination using tribromooxyphosphorus to yield the final product.
This method is advantageous as it improves yield and reduces waste by-products, making it suitable for industrial applications .
Biological Activities
This compound exhibits various biological activities that make it a candidate for pharmaceutical development:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives often show significant anti-inflammatory effects, which can be leveraged in therapeutic contexts.
- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, suggesting its applicability in developing antimicrobial agents .
- Inhibitory Effects on Biological Targets : Studies have shown that pyrazole compounds can interact with specific receptors and enzymes, indicating their potential as drug candidates .
Applications in Drug Development
Due to its biological properties, this compound is being explored for use in:
- Pharmaceuticals : As a precursor or active ingredient in drugs targeting inflammation and infections.
- Research Studies : Investigating its mechanism of action and efficacy in various biological systems is critical for future drug development .
Agrochemical Applications
The compound also has significant applications in agriculture:
- Pesticide Development : this compound serves as an intermediate for synthesizing anthranilamide-based pesticides, which are effective against a range of agricultural pests .
Case Studies and Research Findings
Several studies highlight the efficacy and potential of this compound:
| Study | Findings |
|---|---|
| Study on Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Antimicrobial Activity Research | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Pesticide Efficacy Trials | Found to be effective in controlling pest populations with minimal environmental impact. |
These findings underscore the compound's versatility and potential across multiple domains.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-propylpyrazole-4-carboxylate
- Methyl 3-iodo-1-propylpyrazole-4-carboxylate
- Methyl 3-fluoro-1-propylpyrazole-4-carboxylate
Uniqueness
methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Biological Activity
Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is characterized by a five-membered structure containing two nitrogen atoms. The presence of the bromine atom at the third position and the propyl group at the first position contributes to its unique reactivity profile. Its molecular formula is CHBrNO with a molecular weight of 205.01 g/mol.
Biological Activities
Research indicates that compounds containing pyrazole rings, such as this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, making it a candidate for drug development in treating infections .
- Anti-inflammatory Properties : It has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. This compound may share similar properties, warranting further investigation .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may stem from the interaction with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:
These findings highlight the potential of this compound as a scaffold for developing new therapeutic agents.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Modifications to the structure can significantly influence its biological properties, allowing for the optimization of activity against specific targets .
Q & A
What are the optimized synthetic routes for methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence regioselectivity?
The synthesis typically involves multi-step protocols, including cyclization and esterification. For example, analogous pyrazole derivatives are synthesized via condensation of amines (e.g., 3-methylbenzylamine) with carbonyl compounds, followed by hydrazine-mediated cyclization and ester group introduction . Key variables affecting regioselectivity include:
- Temperature : Higher temperatures (reflux conditions) favor ring closure but may increase side reactions.
- Catalysts : Acidic or basic conditions influence protonation states of intermediates, directing substituent positioning.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives.
Data from similar compounds (e.g., methyl 3-amino derivatives) suggest yields of >70% under optimized conditions .
How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?
Contradictions often arise from overlapping signals or impurities. Methodological strategies include:
- Multi-spectral cross-validation : Combine , , and IR (e.g., carbonyl stretches at ~1650–1700 cm) to confirm functional groups .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by bromine’s isotopic pattern.
- Comparative analysis : Reference spectral libraries of structurally similar compounds (e.g., ethyl 3-trifluoromethyl analogs) to identify deviations .
What methodological considerations are critical when designing bioactivity assays for this compound?
- Purity thresholds : ≥95% purity (HPLC-validated) is essential to avoid confounding results from byproducts .
- Solubility optimization : Use DMSO or aqueous-organic mixtures to ensure dissolution while maintaining biological compatibility.
- Structural analogs as controls : Compare with non-brominated or propyl-substituted analogs to isolate the bromo group’s pharmacological effects .
- Target specificity assays : Pair enzyme inhibition studies (e.g., kinase assays) with cytotoxicity profiling to distinguish target-mediated effects from general toxicity .
How does hydrolytic stability of the ester group impact experimental design in aqueous environments?
The ester group’s lability under basic or enzymatic conditions necessitates:
- pH control : Buffered solutions (pH 6–7) minimize hydrolysis during biological assays .
- Short-term storage : Store at –20°C in anhydrous solvents (e.g., acetonitrile) to prolong stability .
- Degradation monitoring : Use LC-MS to track ester cleavage products over time, especially in prolonged incubation studies .
What computational approaches predict the reactivity of the bromine substituent in cross-coupling reactions?
- DFT calculations : Model electronic effects (e.g., Hammett σ values) to predict activation barriers for Suzuki-Miyaura couplings.
- Docking studies : Simulate interactions with palladium catalysts to optimize ligand selection (e.g., Pd(PPh)) .
- Comparative substituent analysis : Benchmark against chloro or trifluoromethyl analogs to assess leaving-group efficiency .
How do researchers address discrepancies in reported biological activity data across studies?
Discrepancies often stem from substituent effects or impurities. Mitigation strategies include:
- Structural verification : Confirm regiochemistry via X-ray crystallography, as misassignment of bromine position can alter bioactivity .
- Dose-response standardization : Use molarity-based dosing instead of mass/volume to account for molecular weight variations in analogs .
- Meta-analysis : Aggregate data from analogs (e.g., 3-trifluoromethyl derivatives) to identify trends obscured by experimental variability .
What role does this compound play in synthesizing complex heterocyclic systems?
It serves as a versatile intermediate for:
- Annulation reactions : React with dienophiles to form fused pyrazolo-pyrimidine or indole systems under microwave-assisted conditions .
- Functional group interconversion : The ester can be hydrolyzed to carboxylic acids or reduced to alcohols for further derivatization .
- Ligand design : Coordinate with transition metals (e.g., Cu, Pd) to create catalysts for asymmetric synthesis .
What advanced purification techniques address challenges in isolating high-purity this compound?
- Preparative HPLC : Resolve regioisomers using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- Crystallization optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal habit and purity (>99%) .
- Flash chromatography : Use silica gel with medium polarity eluents (e.g., 30% EtOAc/hexane) to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
